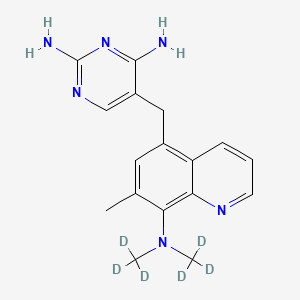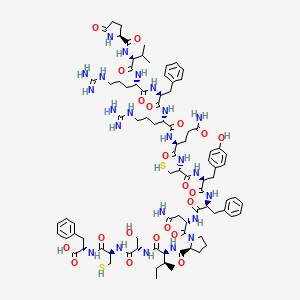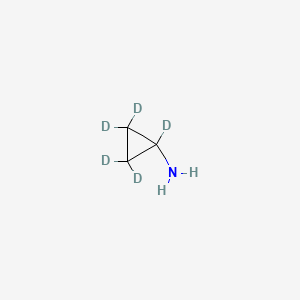![molecular formula C21H23D5FNO B591152 [2,4,5,6,7-Pentadeuterio-1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone CAS No. 2095544-37-7](/img/structure/B591152.png)
[2,4,5,6,7-Pentadeuterio-1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Übersicht
Beschreibung
“[2,4,5,6,7-Pentadeuterio-1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone” is a synthetic cannabinoid . It belongs to the largest and most structurally diverse class of new psychoactive substances (NPS) . The molecular formula is C26H26FNO and the molecular weight is 387.4891 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is complex, encompassing four subunits: core, linker, tail, and head groups . The InChI key is NSCXPXDWLZORPX-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Identification and Detection in Various Contexts
- Analytical Identification : This compound has been identified in various contexts using sophisticated analytical techniques. One study identified it in herbal incense products seized from suspected drug abusers, using techniques like GC–EI–MS and LC–TOF–MS (Choi et al., 2012).
- Urinary Metabolite Detection : Another aspect of research involves the detection of its metabolites in human urine. Jang et al. (2015) conducted a study to distinguish between this compound and similar substances by identifying specific urinary metabolites (Jang et al., 2015).
Metabolic and Biochemical Analysis
- Metabolic Profiling : Watanabe et al. (2017) explored the metabolic profile of this compound, among others, using Cunninghamella elegans. This study is crucial for understanding how the compound is metabolized and which metabolites are significant (Watanabe et al., 2017).
- Cytochrome P450-Mediated Metabolism : Nielsen et al. (2016) focused on the cytochrome P450-mediated metabolism of this compound, highlighting the specific enzymes involved in its metabolic processes (Nielsen et al., 2016).
Structural and Spectroscopic Analysis
- Spectroscopic Analysis for Synthetic Cannabinoids : Carlsson et al. (2016) conducted a study to predict and analyze the structures of synthetic cannabinoids, which is essential for identifying and understanding the properties of such compounds (Carlsson et al., 2016).
Regulatory and Legal Aspects
- Controlled Substances Act : There are papers detailing the placement of this compound and similar substances under the Schedule I of the Controlled Substances Act, which is significant for understanding its legal status and regulatory control (Federal Register, 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[2,4,5,6,7-pentadeuterio-1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO/c1-20(2)19(21(20,3)4)18(24)16-14-23(13-9-5-8-12-22)17-11-7-6-10-15(16)17/h6-7,10-11,14,19H,5,8-9,12-13H2,1-4H3/i6D,7D,10D,11D,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLDPUUMIHVLEC-OAWGXGCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCF)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCF)[2H])C(=O)C3C(C3(C)C)(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346820 | |
| Record name | [1-(5-Fluoropentyl)(d5)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2095544-37-7 | |
| Record name | [1-(5-Fluoropentyl)(d5)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








